molecular formula C10H6F4N2O B11188241 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B11188241
M. Wt: 246.16 g/mol
InChI Key: URURQPXMFOPSIM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and trifluoromethyl ketone.

    Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved using hydrazine or its derivatives.

    Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and catalysts, with reaction conditions varying based on the desired product.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol share structural similarities but differ in their halogen substituents.

    Uniqueness: The presence of the fluorine atoms in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H6F4N2O

Molecular Weight

246.16 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C10H6F4N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-5,15H

InChI Key

URURQPXMFOPSIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(N2)C(F)(F)F)F

Origin of Product

United States

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